molecular formula C16H18ClN3O B2473912 N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide CAS No. 78675-25-9

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide

Cat. No.: B2473912
CAS No.: 78675-25-9
M. Wt: 303.79
InChI Key: FSGYWLQOZFSAAQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazinyl group, and a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide typically involves the reaction of 4-chlorobenzyl chloride with 2,2-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-tubercular activity may involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their chemical properties and biological activities

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-dimethyl-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-16(2,3)15(21)20(14-10-18-8-9-19-14)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYWLQOZFSAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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